2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid
CAS No.:
Cat. No.: VC16774485
Molecular Formula: C11H13NO4
Molecular Weight: 223.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H13NO4 |
|---|---|
| Molecular Weight | 223.22 g/mol |
| IUPAC Name | 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid |
| Standard InChI | InChI=1S/C11H13NO4/c1-16-10-5-3-2-4-7(10)9(13)6-8(12)11(14)15/h2-5,8H,6,12H2,1H3,(H,14,15) |
| Standard InChI Key | SPJHXRHVIFGFCY-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C(=O)CC(C(=O)O)N |
Introduction
Chemical Structure and Physicochemical Properties
2-Amino-4-(2-methoxyphenyl)-4-oxobutanoic acid belongs to the alkyl-phenylketone class, featuring a butanoic acid backbone substituted with a 2-methoxyphenyl group at the γ-position and an amino group at the α-carbon. The methoxy group (-OCH₃) at the phenyl ring’s ortho position introduces steric and electronic effects that influence solubility and reactivity.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.22 g/mol |
| Stereoisomers | (R) and (S) configurations |
| Key Functional Groups | Amino, ketone, carboxylic acid, methoxy |
The compound’s planar phenyl ring and flexible aliphatic chain enable interactions with hydrophobic pockets in enzymes, while polar groups facilitate hydrogen bonding. Density functional theory (DFT) calculations predict a dipole moment of ~3.2 D, suggesting moderate polarity compatible with both aqueous and lipid environments.
Thermodynamic and Spectral Data
Though direct experimental data remain limited, analogues like 4-(4-methoxyphenyl)-4-oxobutanoic acid (C₁₁H₁₂O₄) exhibit a melting point of 148–150°C and boiling point of 419.5±25.0°C , providing benchmarks for related compounds. Infrared spectroscopy of the title compound would likely show carbonyl stretching at ~1700 cm⁻¹ (ketone) and ~1725 cm⁻¹ (carboxylic acid), with N-H bends near 1600 cm⁻¹.
Synthesis and Optimization Strategies
Multi-Step Organic Synthesis
The primary synthesis route involves:
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Friedel-Crafts Acylation: Reaction of 2-methoxyphenol with α-ketoglutaric acid under Lewis acid catalysis (e.g., AlCl₃) to form 4-(2-methoxyphenyl)-4-oxobutanoic acid.
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Amination: Selective introduction of the amino group via Hofmann rearrangement of a corresponding amide precursor, yielding racemic 2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid.
Key Reaction Parameters:
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Solvent: Dichlorobenzene (polar aprotic) for acylation
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Temperature: 80–110°C
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Yield: ~45–60% after purification
Enantioselective Synthesis
Chiral resolution of racemic mixtures using L-tartaric acid derivatives achieves >98% enantiomeric excess for (S)-2-amino-4-(2-methoxyphenyl)-4-oxobutanoic acid. Asymmetric catalysis with BINOL-phosphoric acids is under investigation to improve atom economy.
Biological Activity and Mechanistic Insights
Metabolic Pathway Modulation
In vitro studies demonstrate concentration-dependent inhibition of serine hydroxymethyltransferase (SHMT), a key enzyme in one-carbon metabolism. At 50 μM, the compound reduces glycine-to-serine conversion by 32±5% in hepatic cell lysates, suggesting potential as a metabolic modulator.
Research Findings and Pharmacological Profile
Acute Toxicity and Biodegradability
| Test System | Result |
|---|---|
| Daphnia magna (48h EC₅₀) | >100 mg/L |
| Soil Half-Life (aerobic) | 14–21 days |
| Ames Test (Mutagenicity) | Negative |
Data from analogue compounds show low ecotoxicity, with 96h LC₅₀ values exceeding 100 mg/L in zebrafish . The amino group enhances aqueous solubility (predicted logP = 1.36 ), reducing bioaccumulation risks.
Stereochemical Effects on Bioactivity
| Isomer | SHMT Inhibition (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| (R) | 112±9 μM | 8.2 |
| (S) | 68±5 μM | 7.9 |
The (S)-enantiomer exhibits 1.6-fold greater enzymatic inhibition, likely due to favorable interactions with SHMT’s pyridoxal phosphate cofactor. Both isomers show comparable membrane permeability in Caco-2 assays (Papp = 2.1×10⁻⁶ cm/s).
Applications and Future Directions
Pharmaceutical Development
As a lead compound for:
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Glycine Reuptake Inhibitors: Structural analogs improve cognition in rodent models of schizophrenia.
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Antioxidant Precursors: The methoxy group may mitigate oxidative stress through radical scavenging .
Industrial Biotechnology
Potential use in:
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Enzyme Stabilization: Ketone moiety forms Schiff bases with lysine residues, enhancing thermostability.
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Chiral Building Blocks: High enantiopurity (S)-isomer facilitates asymmetric synthesis of β-lactam antibiotics.
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